molecular formula C24H21NO7S B284739 Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B284739
M. Wt: 467.5 g/mol
InChI Key: ZPMRNYZJBCCUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EAMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EAMF belongs to the class of naphthofurans, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed that Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer, and the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate may also interact with cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to modulate various biochemical and physiological processes in cells and animals. For example, Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and cancer. Furthermore, Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate can regulate the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis, which are important processes in cancer.

Advantages and Limitations for Lab Experiments

Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development. However, Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate may also exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.

Future Directions

There are several future directions for the research on Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the anticancer properties of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate in animal models and clinical trials. Additionally, the optimization of the synthesis method and the modification of the chemical structure of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-3-naphthoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then allowed to react with ethyl 5-hydroxy-2-methylnaphthoate in the presence of triethylamine to form Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate. The yield of Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.

Scientific Research Applications

Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). Additionally, Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines, such as breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C24H21NO7S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 5-(4-acetamidophenyl)sulfonyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO7S/c1-4-30-24(27)22-14(2)31-23-19-8-6-5-7-18(19)21(13-20(22)23)32-33(28,29)17-11-9-16(10-12-17)25-15(3)26/h5-13H,4H2,1-3H3,(H,25,26)

InChI Key

ZPMRNYZJBCCUJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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